

Comparative review of monoethyl adipate patents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monoethyl adipate*

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A Comparative Review of **Monoethyl Adipate** Synthesis Patents

For researchers, scientists, and drug development professionals, the efficient synthesis of **monoethyl adipate**, a key intermediate in various organic syntheses, is of significant interest. This guide provides a comparative analysis of different patented methods for **monoethyl adipate** synthesis, focusing on reaction yields, product purity, and the underlying experimental protocols.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from various patented processes for the synthesis of **monoethyl adipate**, offering a clear comparison of their efficiencies.

Patent Number	Synthesis Method	Key Reactants	Catalyst	Solvent	Reaction Conditions	Molar Yield (%)	Product Purity (%)
CN10235 1691B[1]	Two-step: Adipic anhydride formation followed by alcoholysis	Adipic acid, Ethanol	Sulfuric acid	Trimethyl benzene	Reflux at 145-170°C for 4-6h, then alcoholysis at 45-65°C for 1-4h	96-97	>99.0
CN10704 3327A[2]	One-pot esterification with continuous water removal	Adipic acid, Ethanol	Acid (e.g., HCl, H ₂ SO ₄)	Organic solvent	Heating and insulation	97-98	>99
CN10289 8306A[3]	Esterification using a solid acid catalyst	Adipic acid, Ethyl formate	Macroporous cation exchange resin	Toluene	50°C for 180 min	96.5 (Total Recovery)	99.38
US45379 87A[4]	Two-step: Hydroformylation followed by oxidation (for Monomet	Methyl 4-pentenoate, H ₂ /CO, O ₂	Rhodium complex	Toluene	Hydroformylation: 110°C, 8 bar; Oxidation: 50°C, 1 bar	95.9 (Oxidation step)	>99

hyl
Adipate)

Detailed Experimental Protocols

Method 1: Adipic Anhydride Intermediate (CN102351691B)

This method involves a two-step process aimed at reducing the formation of the diethyl adipate byproduct.[\[1\]](#)

- Anhydride Formation: Adipic acid and sulfuric acid are refluxed in an organic solvent (trimethylbenzene) at 145-170°C for 4-6 hours to form adipic anhydride. Water is continuously removed during this process.
- Alcoholysis: The reaction mixture is cooled, and the sulfuric acid is separated. Dehydrated ethanol is then added, and the mixture is maintained at 45-65°C for 1-4 hours.
- Purification: The organic solvent is recovered under reduced pressure, and the final product, **monoethyl adipate**, is obtained by distillation.

Method 2: One-Pot Esterification (CN107043327A)

This patent describes a more direct one-pot synthesis.[\[2\]](#)

- Reaction Setup: Adipic acid, ethanol, an acid catalyst, and an organic solvent are heated and incubated.
- Workup: After the reaction, the acidic aqueous layer is removed. The organic layer is concentrated to yield the crude product.
- Purification: The crude product is purified by continuous extraction and subsequent concentration to obtain pure **monoethyl adipate**.

Method 3: Solid Acid Catalysis (CN102898306A)

This approach utilizes a reusable solid acid catalyst to promote a greener synthesis.[\[3\]](#)

- Catalyst Preparation: A macroporous cation exchange resin is pre-treated by successive immersions in acid and alkali solutions, followed by washing until neutral.
- Esterification: Adipic acid and the pre-treated resin are suspended in toluene. Ethyl formate is then added dropwise at 50°C over 180 minutes.
- Product Isolation: The resin is filtered off. The toluene solution is cooled to precipitate unreacted adipic acid, which is then filtered. The filtrate is washed with deionized water.
- Purification: Toluene is removed by vacuum distillation to yield the final product.

Method 4: Hydroformylation and Oxidation

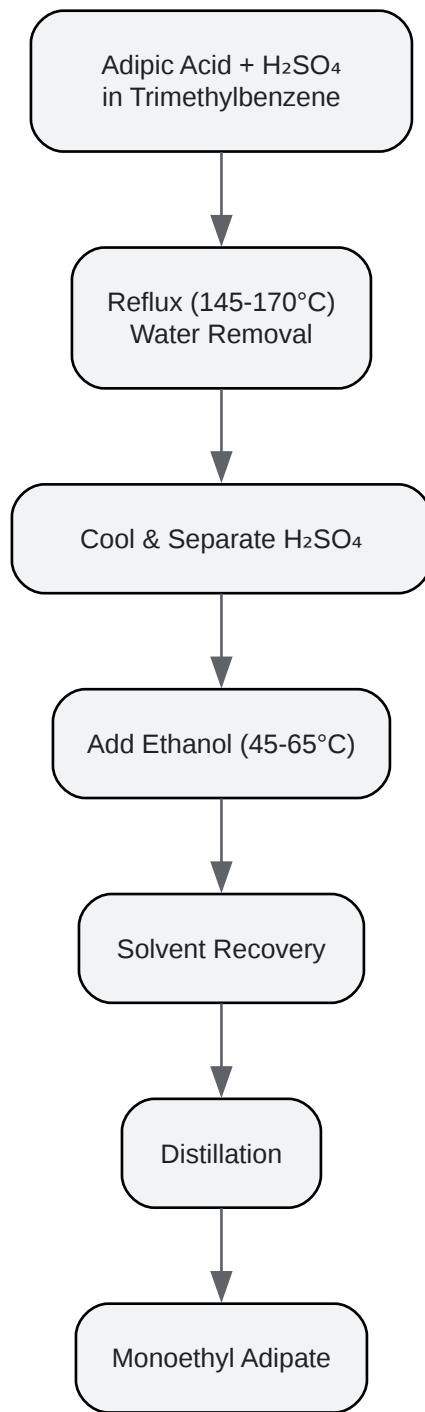
(US4537987A)

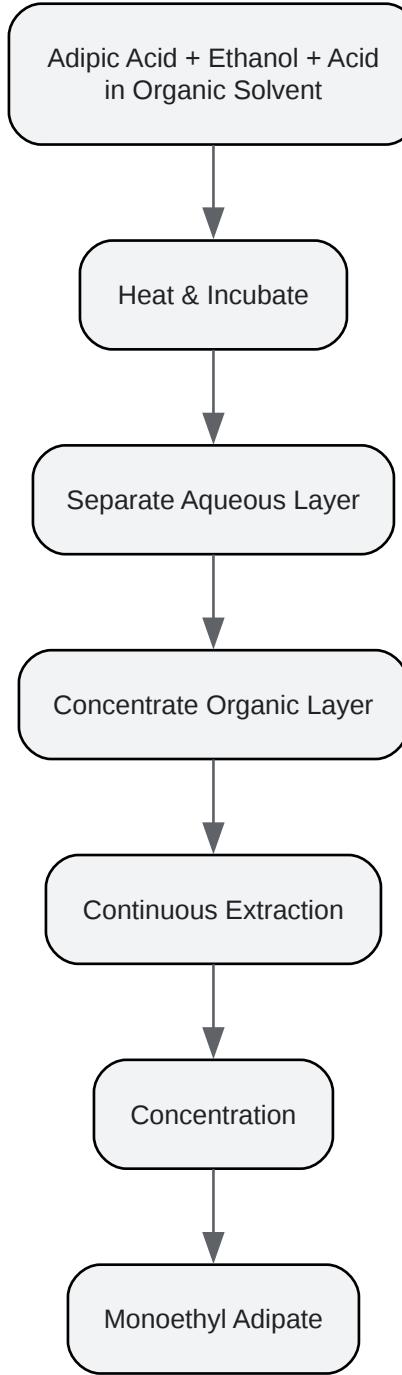
While this patent details the synthesis of monomethyl adipate, the principles can be relevant for **monoethyl adipate**. This process starts from an unsaturated ester.^[4]

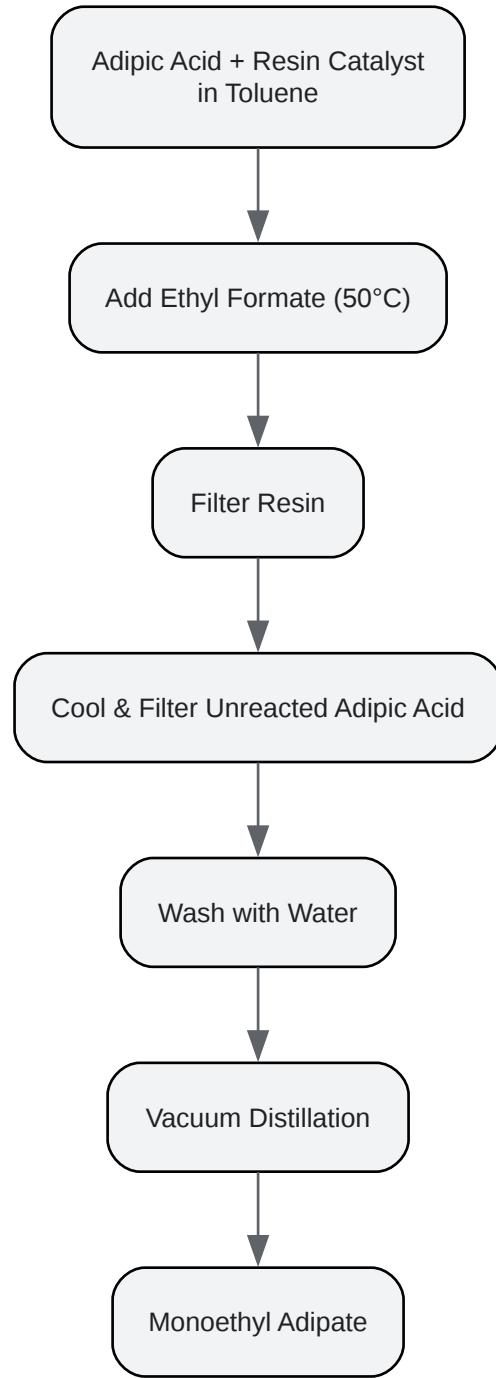
- Hydroformylation: Methyl 4-pentenoate is reacted with a mixture of hydrogen and carbon monoxide at 110°C and 8 bar in the presence of a rhodium catalyst to produce methyl 5-formylvalerate.
- Oxidation: The resulting methyl 5-formylvalerate is then oxidized with oxygen at 50°C under atmospheric pressure.
- Purification: The final product is purified by distillation under vacuum.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows of the described synthetic methods.

Method 1: Adipic Anhydride Intermediate (CN102351691B)[Click to download full resolution via product page](#)**Workflow for Adipic Anhydride Intermediate Method.**

Method 2: One-Pot Esterification (CN107043327A)[Click to download full resolution via product page](#)**Workflow for One-Pot Esterification Method.**

Method 3: Solid Acid Catalysis (CN102898306A)[Click to download full resolution via product page](#)**Workflow for Solid Acid Catalysis Method.**

Concluding Remarks

The choice of synthesis method for **monoethyl adipate** depends on the desired scale, purity requirements, and environmental considerations. The two-step method involving an adipic anhydride intermediate (CN102351691B) and the one-pot esterification (CN107043327A) both offer high yields and purity.^{[1][2]} The use of a solid acid catalyst (CN102898306A) presents a more environmentally friendly option with a reusable catalyst and high product purity.^[3] The hydroformylation and oxidation route (US4537987A), while demonstrated for the methyl ester, showcases an alternative pathway from unsaturated precursors that also achieves high purity.^[4] Researchers and process chemists can use this comparative guide to select the most suitable method based on their specific needs.

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- To cite this document: BenchChem. [Comparative review of monoethyl adipate patents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234035#comparative-review-of-monoethyl-adipate-patents\]](https://www.benchchem.com/product/b1234035#comparative-review-of-monoethyl-adipate-patents)

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